(3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclobutylpropanoic acid
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Overview
Description
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclobutylpropanoic acid is a chiral compound with a specific stereochemistry at the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclobutylpropanoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the formation of the cyclobutyl ring and subsequent introduction of the propanoic acid moiety. The reaction conditions often include the use of protecting groups, catalysts, and specific solvents to achieve the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclobutylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclobutylpropanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclobutylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-{[(benzyloxy)carbonyl]amino}-3-cyclobutylpropanoic acid: The enantiomer of the compound with opposite stereochemistry.
(3S)-3-{[(methoxy)carbonyl]amino}-3-cyclobutylpropanoic acid: A similar compound with a different protecting group.
(3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclopropylpropanoic acid: A compound with a cyclopropyl ring instead of a cyclobutyl ring.
Uniqueness
The uniqueness of (3S)-3-{[(benzyloxy)carbonyl]amino}-3-cyclobutylpropanoic acid lies in its specific stereochemistry and the presence of the cyclobutyl ring, which can impart distinct chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H19NO4 |
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Molecular Weight |
277.31 g/mol |
IUPAC Name |
(3S)-3-cyclobutyl-3-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C15H19NO4/c17-14(18)9-13(12-7-4-8-12)16-15(19)20-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2,(H,16,19)(H,17,18)/t13-/m0/s1 |
InChI Key |
USAXZPPNCBXRQG-ZDUSSCGKSA-N |
Isomeric SMILES |
C1CC(C1)[C@H](CC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CC(C1)C(CC(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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